Methotrexate-alpha-arginine

Description

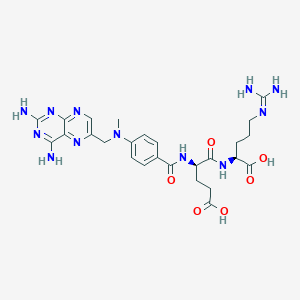

Methotrexate-alpha-arginine is a chemically modified derivative of methotrexate (MTX), a well-established antifolate agent widely used in autoimmune diseases (e.g., rheumatoid arthritis) and oncology. The conjugation of alpha-arginine to methotrexate aims to enhance pharmacokinetic properties, such as solubility, cellular uptake, or reduced toxicity, while retaining its primary mechanism of action—inhibition of dihydrofolate reductase (DHFR) and disruption of nucleotide synthesis . MTX has a molecular weight of 454.4 g/mol (anhydrous) and is administered via oral, subcutaneous, or intravenous routes, with efficacy and toxicity profiles influenced by genetic polymorphisms (e.g., in the MTHFR gene) .

Properties

CAS No. |

129921-89-7 |

|---|---|

Molecular Formula |

C26H34N12O6 |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

(4R)-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H34N12O6/c1-38(12-14-11-32-21-19(33-14)20(27)36-26(30)37-21)15-6-4-13(5-7-15)22(41)34-16(8-9-18(39)40)23(42)35-17(24(43)44)3-2-10-31-25(28)29/h4-7,11,16-17H,2-3,8-10,12H2,1H3,(H,34,41)(H,35,42)(H,39,40)(H,43,44)(H4,28,29,31)(H4,27,30,32,36,37)/t16-,17+/m1/s1 |

InChI Key |

JXNOYJVKQNZUFW-SJORKVTESA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O |

Other CAS No. |

129921-89-7 |

sequence |

XER |

Synonyms |

methotrexate-alpha-arginine methotrexate-alpha-arginine hydrochloride, (L-Arg, D-Gln)-isomer methotrexate-alpha-arginine hydrochloride, (L-Arg, L-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, DL-Gln)-isomer methotrexate-alpha-arginine, (L-Arg, L-Gln)-isomer MTX-Arg |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

- Methotrexate (MTX): The parent compound inhibits DHFR, impairing DNA synthesis. It is a cornerstone in rheumatoid arthritis (RA) treatment, often combined with biologics like TNF inhibitors.

- Pemetrexed : A multitargeted antifolate used in oncology (e.g., lung cancer). Unlike MTX, it inhibits thymidylate synthase and glycinamide ribonucleotide formyltransferase, offering broader antineoplastic activity but similar folate-antagonist toxicity .

- Hydroxychloroquine : An antimalarial repurposed for RA. Unlike MTX, it modulates lysosomal pH and immune signaling (e.g., TLR inhibition) but lacks direct antifolate effects. A 2012 study found MTX superior in reducing RA disease activity (DAS28 score: 3.2 vs. 4.1 for hydroxychloroquine) .

Combination Therapies

- Tofacitinib + MTX: Tofacitinib (a JAK inhibitor) combined with MTX showed a 52% ACR50 response rate in TNF-inhibitor-resistant RA patients, compared to 28% for MTX monotherapy .

- Biologics (e.g., Adalimumab): MTX synergizes with TNF inhibitors to slow radiographic progression in RA.

Pharmacogenomic Considerations

- MTHFR C677T Polymorphism: Patients with the TT genotype exhibit 30% higher hepatotoxicity risk with MTX compared to CC genotypes.

Toxicity and Monitoring

*Note: this compound’s toxicity profile is hypothesized based on arginine’s role in mitigating oxidative stress, but clinical evidence is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.